molecular formula C15H14N2O3 B2906740 N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide CAS No. 921541-93-7

N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide

Cat. No. B2906740
CAS RN: 921541-93-7
M. Wt: 270.288
InChI Key: KSZPOCMVORFFCV-UHFFFAOYSA-N
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Description

“N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide” is a compound with the molecular formula C15H14N2O3 . It is closely related to fentanyl, a potent opioid narcotic analgesic . This compound has shown significant roles against tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compound (10) was converted to the corresponding phenoxy acid (11) on hydrolysis, and this was coupled with 2-amino-4-(4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish compound (13) .


Molecular Structure Analysis

The molecular structure of “N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide” involves a benzopyrrole, or indole, nucleus. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .

Scientific Research Applications

Pharmacology

Antiviral and Antimicrobial Applications: Indole derivatives, which include the compound , have been studied for their antiviral and antimicrobial properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide could be explored for potential use in treating viral infections.

Medicine

Cancer Research: Indole compounds have been found to possess anticancer activities . The structural similarity of N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide to these bioactive molecules indicates its potential in cancer research, possibly as a chemotherapeutic agent.

Agriculture

Fungicidal Agents: Research has indicated that indole derivatives can serve as fungicidal agents . Given the agricultural importance of controlling phytopathogenic fungi, the compound could be a candidate for developing new fungicides.

Material Science

Antimicrobial Material Coating: The antimicrobial properties of indole derivatives suggest that N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide could be used in the development of antimicrobial coatings for materials, which is an area of interest in material science.

Environmental Science

Eco-friendly Pesticides: The environmental impact of pesticides is a significant concern. Indole derivatives have been considered for the development of environmentally friendly pesticides due to their biological activities . This compound could contribute to the creation of green pesticides that are less harmful to the environment.

Biochemistry

Enzyme Inhibition: Indole derivatives have been explored for their role in enzyme inhibition, which is crucial in understanding various biochemical pathways . N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide could be valuable in studying enzyme-related processes and diseases.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-17-12-6-5-11(8-10(12)9-14(17)18)16-15(19)13-4-3-7-20-13/h3-8H,2,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPOCMVORFFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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